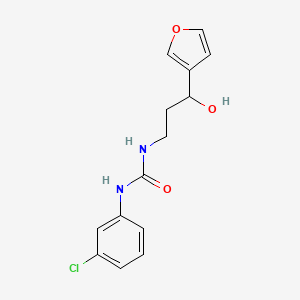

1-(3-Chlorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

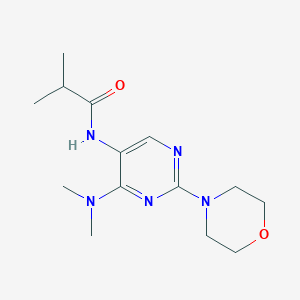

The compound "1-(3-Chlorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea" is a urea derivative that is likely to possess interesting chemical properties due to the presence of chlorophenyl and furanyl groups attached to the urea moiety. Urea derivatives are known for their wide range of applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of urea derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. In the context of chloramphenicol base chemistry, the synthesis of α-hydroxy chiral alcohols via intramolecular Michael additions of γ-hydroxy-α, β-unsaturated enones with chloramphenicol base derived bifunctional urea organocatalysts has been developed. This method provides access to chiral alcohols with good efficiency and enantioselectivity and has a broad substrate scope . Although the specific synthesis of "1-(3-Chlorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea core, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of substituents like chlorophenyl and furanyl can influence the molecular geometry, electronic distribution, and potential interactions with biological targets. The steric and electronic effects of these groups can also affect the reactivity and stability of the molecule.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including addition reactions, due to the reactivity of the carbonyl group in the urea moiety. The chlorophenyl group may undergo electrophilic aromatic substitution reactions, while the furanyl group could engage in reactions typical of heteroaromatic compounds. The synthesis of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents has been reported, with yields ranging from 33 to 80% . These reactions are crucial for the modification of the urea scaffold and the introduction of various functional groups that can enhance the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Chlorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea" would be influenced by its molecular structure. The presence of halogen atoms and a heteroaromatic furanyl ring could affect the compound's polarity, solubility, and melting point. The urea core itself is known for its ability to form hydrogen bonds, which could impact the compound's solubility in water and organic solvents. The synthesis of related 1,3-disubstituted ureas has been achieved, and their properties can provide insights into the behavior of similar compounds .

Aplicaciones Científicas De Investigación

Biological Activity of Hydroxylated Chloroethylnitrosoureas A study explored the biological activity of hydroxylated chloroethylnitrosoureas, finding that certain compounds displayed reduced antitumor activity compared to isomeric derivatives. The therapeutic activity of these compounds was mainly attributed to their cross-linking potential, which is significant for antineoplastic effectiveness (Zeller et al., 1989).

Electronic and Optical Properties Another study focused on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative, highlighting its potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).

Allosteric Antagonism in CB1 Receptor Modulation Research into the effects of a specific compound on CB1 receptor modulation in the cerebellum revealed insights into the potential of allosteric antagonism as a therapeutic alternative in the treatment of central nervous system diseases (Wang et al., 2011).

Discovery of Nonpeptide Agonists The discovery of nonpeptidic agonists of the urotensin-II receptor highlighted the potential of certain compounds as pharmacological research tools and potential drug leads (Croston et al., 2002).

Anticancer Agent Potential A study on the synthesis and biological evaluation of certain urea derivatives found significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents (Feng et al., 2020).

Antimicrobial Evaluation Research into novel imidazole ureas/carboxamides containing dioxaphospholanes indicated their potential for antimicrobial use (Rani et al., 2014).

Corrosion Inhibition A study investigating the inhibition effect of certain compounds in mild steel corrosion revealed their efficiency as corrosion inhibitors in acidic solutions (Bahrami & Hosseini, 2012).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(8-11)17-14(19)16-6-4-13(18)10-5-7-20-9-10/h1-3,5,7-9,13,18H,4,6H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOVARZDAVIDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)

![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)